1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone
CAS No.: 1797885-93-8
Cat. No.: VC6944475
Molecular Formula: C15H26N2O4S
Molecular Weight: 330.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797885-93-8 |
|---|---|
| Molecular Formula | C15H26N2O4S |
| Molecular Weight | 330.44 |
| IUPAC Name | 1-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H26N2O4S/c1-11(2)10-22(20,21)14-8-17(9-14)15(19)13-4-6-16(7-5-13)12(3)18/h11,13-14H,4-10H2,1-3H3 |
| Standard InChI Key | SOEVCJNWUSMUAW-UHFFFAOYSA-N |
| SMILES | CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]piperidin-1-yl]ethanone, reflects its intricate structure:
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A piperidine ring substituted at the 4-position with a 3-(isobutylsulfonyl)azetidine-1-carbonyl group.
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An acetyl group (-COCH) at the 1-position of the piperidine.
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A sulfonamide-functionalized azetidine (four-membered nitrogen-containing ring) linked via a carbonyl bridge.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 330.44 g/mol | |
| SMILES | CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C | |
| Solubility | Soluble in organic solvents | |
| PubChem CID | 72719037 |
The sulfonyl group (-SO-) enhances polarity, potentially improving solubility in aqueous environments, while the azetidine and piperidine rings contribute to conformational rigidity .
Synthesis and Preparation
Synthesis of this compound involves multi-step organic reactions, as inferred from analogous azetidine derivatives .
Key Synthetic Steps
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Azetidine Sulfonylation: Reacting azetidine with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine) to form 3-(isobutylsulfonyl)azetidine .
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Carbonyl Bridge Formation: Coupling the sulfonylated azetidine with piperidine-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Acetylation: Introducing the acetyl group via nucleophilic acyl substitution on the piperidine nitrogen using acetyl chloride.
Optimization Challenges
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Steric Hindrance: The azetidine’s small ring size complicates sulfonylation, requiring precise temperature control (0–5°C) .
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Purification: Chromatographic techniques (e.g., flash chromatography) are critical due to the compound’s polar functional groups.
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~1700 cm (C=O stretch), ~1350 cm (S=O asym), and ~1150 cm (S=O sym).
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NMR: NMR would show signals for the isobutyl group (δ 1.0–1.2 ppm, doublet) and piperidine protons (δ 3.0–3.5 ppm).
Future Research Directions
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Pharmacological Profiling: In vitro assays to evaluate JAK or AChE inhibitory activity.
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ADMET Studies: Assessing absorption, distribution, and toxicity using in silico models or rodent studies.
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Synthetic Optimization: Exploring greener solvents (e.g., cyclopentyl methyl ether) to improve yield.
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